molecular formula C12H24N2O2 B2962683 tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate CAS No. 1932582-19-8

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate

Cat. No.: B2962683
CAS No.: 1932582-19-8
M. Wt: 228.336
InChI Key: QUTRKKUYVZIMQK-VIFPVBQESA-N
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Description

tert-Butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate is a high-value chiral piperidine derivative of significant interest in pharmaceutical research and development. This compound, with the CAS number 1932582-19-8 and molecular formula C12H24N2O2, features a stereospecific (S) configuration and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is crucial for safeguarding the amine functionality during complex multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate. This makes it an indispensable chiral building block (or "chiral synthon") for the synthesis of a wide array of potential therapeutic agents. The specific stereochemistry and the 5,5-dimethyl substitution on the piperidine ring make this compound a key precursor in the discovery of new drugs. While specific mechanistic data for this exact analog may be limited, compounds of this class are extensively utilized in medicinal chemistry. Chiral aminopiperidine scaffolds are fundamental in the development of targeted therapies, such as potent antimicrobial agents to combat resistant pathogens and orally available inhibitors for kinases like Tie-2, which are vital in oncology and treating inflammatory conditions . The demand for such enantiomerically pure intermediates is driven by the need to maximize therapeutic efficacy and minimize off-target side effects in modern drug candidates. This product is offered with a commitment to high purity and stereochemical integrity. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle the compound appropriately, storing it in a dark place under a sealed, dry, and inert atmosphere to ensure its stability and longevity .

Properties

IUPAC Name

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-12(4,5)8-13-7-9/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTRKKUYVZIMQK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](CNC1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and the corresponding piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate is used as a protecting group for amines. It is stable under a variety of reaction conditions and can be easily removed when necessary .

Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of these compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate with analogous piperidine and carbamate derivatives, focusing on structural variations, stereochemistry, and functional implications.

Piperidine Carbamates with Disubstitution at the 5-Position
Compound Name CAS RN Molecular Formula Molecular Weight Substituents Stereochemistry Key Features Source
This compound 1782247-66-8 C₁₂H₂₄N₂O₂ 228.33 5,5-dimethyl (3S) Enhanced lipophilicity, steric bulk
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate 1271024-76-0 C₁₂H₂₄N₂O₂ 228.33 6-methyl (3S,6R) Axial methyl group alters ring strain
tert-Butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate 1187055-62-4 C₁₂H₂₁F₃N₂O₂ 282.30 5-CF₃ cis-3,5 Electron-withdrawing CF₃ increases polarity

Key Findings :

  • Fluorinated derivatives (e.g., CF₃) exhibit higher polarity and improved solubility in aqueous media .
Piperidine Carbamates with Hydroxyl or Amino Substituents
Compound Name CAS RN Molecular Formula Molecular Weight Substituents Stereochemistry Key Features Source
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate 724787-35-3 C₁₁H₂₂N₂O₃ 230.30 4-OH (3S,4R) Hydrogen-bonding capacity
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 1052713-48-0 C₁₁H₂₀FN₂O₂ 234.29 4-F (3S,4S) Enhanced metabolic stability
tert-Butyl N-[(3S)-3-amino-5-methylhexanoate] 166023-30-9 C₁₁H₂₃NO₂ 201.30 5-methyl, amino (3S) Flexible backbone for peptide coupling

Key Findings :

  • Hydroxyl or amino groups introduce hydrogen-bonding sites, enhancing target affinity but reducing blood-brain barrier (BBB) penetration .
  • Fluorine substitution improves metabolic stability without significantly altering lipophilicity .
Stereochemical Variations in Piperidine Carbamates
Compound Name CAS RN Molecular Formula Stereochemistry Key Features Source
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₁H₂₁NO₃ (1S,3S) Rigid cyclopentane backbone
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 1052713-47-9 C₁₁H₂₀FN₂O₂ (3R,4R) Opposite enantiomer of (3S,4S) analog
This compound 1782247-66-8 C₁₂H₂₄N₂O₂ (3S) Chiral center critical for selectivity

Key Findings :

  • Stereochemistry dictates binding selectivity; for example, (3S) configurations often show higher affinity for serotonin receptors compared to (3R) isomers .
  • Cyclopentane-based carbamates (e.g., cyclopentyl derivatives) exhibit restricted rotation, favoring specific bioactive conformations .

Functional and Pharmacological Implications

  • Lipophilicity : The 5,5-dimethyl group in the target compound increases logP compared to hydroxylated analogs, favoring CNS penetration .
  • Metabolic Stability : Bulky tert-butyl groups and disubstitution patterns reduce cytochrome P450-mediated oxidation .
  • Synthetic Utility : These compounds serve as intermediates in synthesizing kinase inhibitors (e.g., analogs in ) and antiviral agents (e.g., pyridine derivatives in ) .

Biological Activity

tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a unique structural configuration that may influence its pharmacological properties, including enzyme inhibition and interaction with various biological targets. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
IUPAC Name: tert-butyl (3S)-5,5-dimethylpiperidin-3-ylcarbamate
CAS Number: 60004300
Purity: 95%

Carbamates typically function as enzyme inhibitors or intermediates in the synthesis of biologically active compounds. The specific biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition
    • Carbamates are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
    • Preliminary studies suggest that this compound may exhibit inhibitory effects on these enzymes, potentially leading to increased levels of neurotransmitters in synaptic clefts.
  • Neuroprotective Effects
    • Some research indicates that similar compounds have neuroprotective properties against neurodegenerative diseases like Alzheimer's disease.
    • For instance, related carbamate derivatives have been shown to reduce levels of amyloid-beta (Aβ) peptides and decrease inflammatory markers in neuronal cells .
  • Pharmacokinetics
    • The compound is expected to have favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), enhancing its therapeutic potential in central nervous system disorders .

Research Findings

Several studies have investigated the biological effects of related carbamates, providing insights into the potential applications of this compound.

Case Studies

  • Neuroprotection Against Aβ Toxicity
    • A study demonstrated that a structurally similar carbamate reduced Aβ-induced cytotoxicity in astrocytes by modulating inflammatory responses and oxidative stress markers .
  • Inhibition of Cholinesterases
    • Research into related compounds indicated significant inhibition of AChE and BChE, suggesting that this compound may also possess similar inhibitory effects .

Comparison of Biological Activities

Compound NameEnzyme InhibitionNeuroprotective EffectsBBB Permeability
This compoundModerateYesHigh
Related Carbamate AStrongYesHigh
Related Carbamate BWeakNoModerate

Pharmacokinetic Properties

PropertyThis compound
GI AbsorptionHigh
BBB PenetrationYes
CYP Enzyme InteractionNo significant inhibition

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, acid-catalyzed cyclization (e.g., using trifluoroacetic acid) of precursor peptides under controlled conditions has been shown to yield stereochemically pure carbamates . Additionally, coupling reagents like EDCI/HOBt in condensation reactions with tert-butyl chloroformate can introduce the carbamate group while preserving stereochemistry . Key steps include rigorous purification via column chromatography and verification of enantiomeric excess using chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this carbamate derivative?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the carbamate group (e.g., tert-butyl protons at ~1.4 ppm and carbonyl signals near 155 ppm) and piperidine ring substitution patterns .
  • IR Spectroscopy : Stretching vibrations for the carbamate C=O bond (~1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation, while fragmentation patterns help identify the tert-butyl and piperidine moieties .

Q. How can researchers optimize reaction yields for introducing the tert-butyl carbamate protecting group in piperidine derivatives?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during carbamate formation .
  • Temperature Control : Reactions performed at 0–25°C minimize side reactions like hydrolysis .
  • Catalyst Use : Triethylamine or pyridine as bases improves reaction efficiency by scavenging HCl generated during tert-butyl chloroformate coupling .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of this compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. For example, molecular descriptors (e.g., InChI, SMILES) from PubChem enable simulations of nucleophilic attack at the carbamate carbonyl group . Coupling these with experimental kinetic studies (e.g., monitoring reaction progress via 1^1H NMR) validates computational predictions .

Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from variability in purity, assay conditions, or biological models. Strategies include:

  • Standardized Assays : Use cell lines with validated receptor expression profiles and control for solvent effects (e.g., DMSO concentration) .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and characterize degradation products under assay conditions .

Q. How can researchers link the tert-butyl carbamate group’s steric effects to pharmacokinetic properties in drug design?

  • Methodological Answer :

  • In Vitro Studies : Measure logP values to assess lipophilicity and membrane permeability. The tert-butyl group increases hydrophobicity, which can be correlated with enhanced blood-brain barrier penetration .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) to evaluate steric hindrance effects on binding affinity .
  • Pharmacokinetic Profiling : Conduct in vivo studies in rodent models to track absorption, distribution, and elimination rates, comparing results with carbamate analogs lacking the tert-butyl group .

Q. What theoretical frameworks are applicable for studying the carbamate’s role in stabilizing transition states during enzymatic inhibition?

  • Methodological Answer :

  • Transition State Theory (TST) : Model the carbamate’s interaction with enzyme active sites using X-ray crystallography (e.g., resolving enzyme-inhibitor complexes) .
  • Molecular Dynamics (MD) Simulations : Track conformational changes in the enzyme-carbamate complex to identify stabilization mechanisms .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-limiting steps in enzymatic reactions involving the carbamate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamate derivatives?

  • Methodological Answer :

  • Reaction Reproducibility : Document exact conditions (e.g., solvent batch, humidity) that may affect tert-butyl chloroformate reactivity .
  • Side Reaction Identification : Use LC-MS to detect byproducts (e.g., over-alkylation) and optimize protecting group strategies .
  • Collaborative Validation : Replicate syntheses in independent labs using shared protocols to isolate procedural variables .

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